molecular formula C13H17N3O2 B5530559 4-hydroxy-4-methyl-1-phenyl-1-penten-3-one semicarbazone

4-hydroxy-4-methyl-1-phenyl-1-penten-3-one semicarbazone

Cat. No. B5530559
M. Wt: 247.29 g/mol
InChI Key: BQRXEOWHWJGZRK-QCTDOKRBSA-N
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Description

Semicarbazones like 4-hydroxy-4-methyl-1-phenyl-1-penten-3-one semicarbazone are organic compounds known for their versatile applications in medicinal chemistry and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of semicarbazones typically involves the reaction of semicarbazide with various benzaldehydes and acetophenones. For example, a study by Shafiee et al. (2009) demonstrated the synthesis of 4-(2-phenoxyphenyl)semicarbazones, which might share similar synthesis pathways with the targeted compound (Shafiee et al., 2009).

Molecular Structure Analysis

Semicarbazones can exist in two tautomeric forms and are typically found in the keto form in the solid state. The molecular structure is influenced by various factors such as hydration and anionic forms, as studied by Araujo et al. (2019) (Araujo et al., 2019).

Chemical Reactions and Properties

Semicarbazones are known to undergo various chemical reactions, including isomerization, as noted in the work of Anteunis et al. (1972) on benzofuran-5-yl methyl ketone semicarbazones (Anteunis et al., 1972).

Physical Properties Analysis

The physical properties of semicarbazones, such as crystalline structure and hydration states, can vary significantly, affecting their reactivity and stability. This variation is evident in the study of different hydrated salts of semicarbazones by Araujo et al. (2019) (Araujo et al., 2019).

Chemical Properties Analysis

The chemical properties of semicarbazones are influenced by their tautomeric forms and the presence of specific functional groups. For instance, the work of Beraldo et al. (2001) on semicarbazones derived from pyridine aldehydes and acetylpyridines offers insights into the chemical behavior and NMR characteristics of these compounds (Beraldo et al., 2001).

properties

IUPAC Name

[(E)-[(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-ylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,18)11(15-16-12(14)17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3,(H3,14,16,17)/b9-8+,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRXEOWHWJGZRK-QCTDOKRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NNC(=O)N)C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N/NC(=O)N)/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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